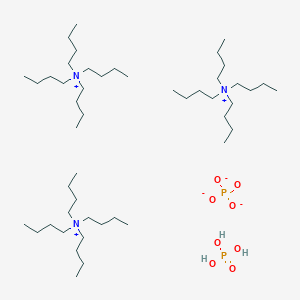![molecular formula C11H11ClN2O3S B14610070 N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide CAS No. 58841-08-0](/img/structure/B14610070.png)
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a nitrophenyl group, a chloropropenyl sulfanyl group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide typically involves the reaction of 4-aminophenol with 3-chloroprop-2-en-1-yl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by nitration using nitric acid to introduce the nitro group. The final step involves acetylation with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be used.
Substitution: Nucleophiles such as thiols or amines can react with the chloropropenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropropenyl sulfanyl group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and protein modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide: is similar to compounds like 3-chloroprop-2-en-1-yl sulfide and nitrophenyl derivatives.
2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4,6-dimethylpyrimidine: Another compound with a similar chloropropenyl sulfanyl group.
Uniqueness
This compound stands out due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its unique structure makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
58841-08-0 |
|---|---|
Formule moléculaire |
C11H11ClN2O3S |
Poids moléculaire |
286.74 g/mol |
Nom IUPAC |
N-[4-(3-chloroprop-2-enylsulfanyl)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C11H11ClN2O3S/c1-8(15)13-10-4-3-9(18-6-2-5-12)7-11(10)14(16)17/h2-5,7H,6H2,1H3,(H,13,15) |
Clé InChI |
MYVSRPZMMUGJAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)SCC=CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)



![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)



![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)

